N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide
Description
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide is a thiazole-based acetamide derivative characterized by a 2-chlorophenyl substitution at the 4-position of the thiazole ring and a cyanoacetamide group at the 2-position. The cyanoacetamide moiety introduces strong electron-withdrawing properties, influencing both reactivity and intermolecular interactions, such as hydrogen bonding, which are critical for crystallinity and biological target binding .
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-9-4-2-1-3-8(9)10-7-18-12(15-10)16-11(17)5-6-14/h1-4,7H,5H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNELAXQLESEQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with cyanoacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the potential of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide as an anticancer agent.
- Mechanism of Action :
- Case Studies :
- Comparative Efficacy :
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
- Antibacterial Effects :
- Case Studies :
Anti-inflammatory Potential
The compound's anti-inflammatory properties have garnered attention in recent studies.
- Biological Evaluation :
- Mechanistic Insights :
Summary Table of Applications
| Application Type | Activity | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxicity against A549 and U251 cells | IC50 values as low as 23.30 ± 0.35 µM |
| Antimicrobial | Effective against Staphylococcus aureus | MIC of 0.09 µg/mL against Mycobacterium tuberculosis |
| Anti-inflammatory | Reduces inflammation markers | Inhibition of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds differ primarily in substituents on the phenyl ring and the acetamide group. Key analogues include:
Key Structural Insights :
- Phenyl ring substitution modulates steric and electronic effects. For example, 2-chlorophenyl (target compound) vs. 4-chlorophenyl () alters ring planarity and crystal packing .
- Hydrogen bonding: Cyano and acetamide groups facilitate N–H⋯N and N–H⋯O interactions, as observed in related compounds .
Physicochemical Properties
- Crystallinity: Hydrogen-bonding patterns (e.g., R₂²(8) motifs in ) are common in acetamide derivatives. The cyano group may introduce additional C–H⋯N interactions .
- Stability: Cyanoacetamides are prone to hydrolysis under acidic/basic conditions, unlike morpholino or chloro derivatives .
Biological Activity
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₈ClN₃OS
- Molecular Weight : 277.73 g/mol
- CAS Number : 851169-62-5
- Purity : Minimum 95%
The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on chloroacetamides, which includes compounds similar to this compound, revealed the following:
- Effective Against :
- Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA)
- Moderately effective against Gram-negative bacteria (e.g., Escherichia coli)
- Yeasts (e.g., Candida albicans)
The antimicrobial efficacy was attributed to the lipophilicity of the compounds, allowing them to penetrate cell membranes effectively .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 0.5 μg/mL |
| N-(4-fluorophenyl)-2-chloroacetamide | Escherichia coli | 4 μg/mL |
| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | 8 μg/mL |
Antitumor Activity
In addition to antimicrobial properties, compounds with thiazole moieties have shown promising antitumor activity. A study investigating various thiazole derivatives found that:
- This compound exhibited significant cytotoxic effects against several cancer cell lines .
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells. Specific studies reported the following results:
Table 2: Antitumor Activity Against Various Cancer Cell Lines
| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
|---|---|---|---|
| A549 (Lung cancer) | 10.5 | 25.0 | 50.0 |
| A431 (Epidermoid) | 8.0 | 20.0 | 45.0 |
| SNB-75 (CNS) | 6.5 | 15.0 | 30.0 |
These findings indicate that the compound may selectively target tumor cells over normal cells, suggesting a potential for therapeutic applications in oncology .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- Thiazole Ring : Essential for cytotoxic activity.
- Chlorophenyl Substituent : Enhances lipophilicity and facilitates membrane penetration.
- Cyano Group : May contribute to the compound's reactivity and interaction with biological targets.
Q & A
Q. What are the standard synthetic routes for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide, and how are reaction conditions optimized?
The compound is synthesized via condensation of cyanoacetic acid with a pre-formed thiazole intermediate, such as 4-(2-chlorophenyl)-1,3-thiazol-2-amine. Key steps include:
- Substitution reactions under alkaline conditions to introduce the 2-chlorophenyl group (e.g., using 2-chloroaniline derivatives) .
- Condensation with cyanoacetic acid in the presence of a coupling agent (e.g., DCC or EDCI) at 60–80°C in anhydrous solvents like DMF or THF .
- Purification via column chromatography or recrystallization to achieve >95% purity.
Q. Which analytical techniques are critical for structural confirmation of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the thiazole ring and cyanoacetamide moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .
Q. How can researchers identify and characterize common synthetic impurities?
Impurities often arise from incomplete substitution or side reactions (e.g., hydrolysis of the cyano group). Methods include:
Q. What storage conditions ensure the compound’s stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in desiccated, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina model binding affinities to enzymes/receptors (e.g., kinases) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or bioactivity trends .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Dose-Response Replication : Validate activity using standardized assays (e.g., IC₅₀ in MTT assays for anti-tumor activity) .
- Control Experiments : Test for off-target effects via gene knockout or inhibitor studies .
- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., cell line specificity) .
Q. How is the thiazole ring’s electronic structure probed experimentally and theoretically?
- Spectroscopy : UV-Vis and IR to detect conjugation effects between the thiazole and cyanoacetamide groups .
- X-ray Photoelectron Spectroscopy (XPS) : Measures electron density distribution on sulfur and nitrogen atoms .
- DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
Q. What in vitro assays are suitable for evaluating anti-tumor mechanisms?
- Apoptosis Assays : Caspase-3/7 activation and Annexin V staining .
- Cell Cycle Analysis : Flow cytometry to detect G1/S or G2/M arrest .
- Kinase Inhibition Profiling : Selectivity screening against a panel of oncogenic kinases .
Q. How can reaction mechanisms for thiazole functionalization be elucidated?
Q. What role does X-ray crystallography (via SHELX) play in resolving structural ambiguities?
SHELXL refines crystallographic data to atomic resolution, enabling precise determination of bond lengths, angles, and stereochemistry. For example, it can confirm the Z/E configuration of the cyanoacetamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
